PROTAC ATR degrader-1

Description

Properties

Molecular Formula |

C46H52N12O8S |

|---|---|

Molecular Weight |

933.0 g/mol |

IUPAC Name |

N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]-8-[4-[3-[[methyl-[1-[6-[(3R)-3-methylmorpholin-4-yl]-2-(1H-pyrrolo[2,3-b]pyridin-4-yl)pyrimidin-4-yl]cyclopropyl]-oxo-λ6-sulfanylidene]amino]-3-oxopropyl]triazol-1-yl]octanamide |

InChI |

InChI=1S/C46H52N12O8S/c1-28-27-66-24-23-57(28)36-25-35(50-42(51-36)31-17-21-48-41-30(31)16-20-47-41)46(18-19-46)67(2,65)54-39(61)14-12-29-26-56(55-53-29)22-7-5-3-4-6-11-37(59)49-33-10-8-9-32-40(33)45(64)58(44(32)63)34-13-15-38(60)52-43(34)62/h8-10,16-17,20-21,25-26,28,34H,3-7,11-15,18-19,22-24,27H2,1-2H3,(H,47,48)(H,49,59)(H,52,60,62)/t28-,34?,67-/m1/s1 |

InChI Key |

IUWSYBIZVHHDNW-QOTXXRQZSA-N |

Isomeric SMILES |

C[C@@H]1COCCN1C2=NC(=NC(=C2)C3(CC3)[S@](=NC(=O)CCC4=CN(N=N4)CCCCCCCC(=O)NC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O)(=O)C)C8=C9C=CNC9=NC=C8 |

Canonical SMILES |

CC1COCCN1C2=NC(=NC(=C2)C3(CC3)S(=NC(=O)CCC4=CN(N=N4)CCCCCCCC(=O)NC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O)(=O)C)C8=C9C=CNC9=NC=C8 |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: PROTAC ATR Degrader-1 (ZS-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and biological activity of PROTAC ATR degrader-1, also known as ZS-7. This novel proteolysis-targeting chimera (PROTAC) represents a significant advancement in the targeted degradation of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a key regulator of the DNA damage response (DDR).

Core Compound Details

This compound (ZS-7) is a potent and selective degrader of the ATR protein. It is a heterobifunctional molecule designed to simultaneously bind to the ATR kinase and the Cereblon (CRBN) E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent proteasomal degradation of ATR.

| Property | Value |

| Compound Name | This compound |

| Synonym | ZS-7 |

| CAS Number | 2925916-30-7 |

| Molecular Formula | C₄₆H₅₂N₁₂O₈S |

| Molecular Weight | 933.05 g/mol |

| Mechanism of Action | ATR Protein Degradation via CRBN E3 Ligase |

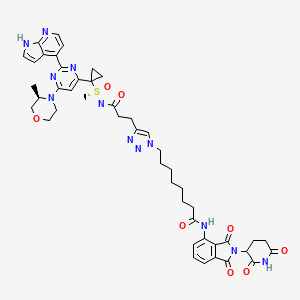

Chemical Structure:

Quantitative Biological Data

The following table summarizes the key quantitative data for this compound (ZS-7) from in vitro studies.

| Parameter | Cell Line | Value | Reference |

| DC₅₀ | LoVo | 0.53 µM | [1] |

| IC₅₀ | LoVo | 0.47 µM | |

| Dₘₐₓ | LoVo | >90% at 1 µM | [1] |

Signaling Pathway and Mechanism of Action

This compound (ZS-7) functions by hijacking the ubiquitin-proteasome system to induce the degradation of the ATR protein. The mechanism involves the formation of a ternary complex between ATR, ZS-7, and the CRBN E3 ubiquitin ligase. This proximity leads to the polyubiquitination of ATR, marking it for degradation by the 26S proteasome. The degradation of ATR disrupts the ATR-Chk1 signaling pathway, which is critical for cell cycle arrest and DNA repair in response to DNA damage.

Caption: Mechanism of ATR degradation by this compound (ZS-7).

The degradation of ATR by ZS-7 leads to the inhibition of downstream signaling, preventing the phosphorylation of Chk1 and subsequent cell cycle arrest. This ultimately results in increased DNA damage and apoptosis in cancer cells, particularly those with existing DNA damage repair deficiencies.

References

An In-depth Technical Guide on PROTAC ATR Degrader-1 and the Ubiquitin-Proteasome System

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of PROTAC ATR degrader-1, detailing its mechanism of action within the context of the ubiquitin-proteasome system (UPS). It includes quantitative data, detailed experimental protocols for its characterization, and visualizations of the key biological pathways and experimental workflows.

Core Concepts: The Ubiquitin-Proteasome System (UPS) and PROTAC Technology

1.1. The Ubiquitin-Proteasome System (UPS) The UPS is the primary cellular machinery in eukaryotic cells responsible for the regulated degradation of proteins, playing a crucial role in maintaining protein homeostasis, controlling cell cycle progression, DNA repair, and stress response.[1][2] This process involves a sequential enzymatic cascade:

-

Ubiquitin Activation: A ubiquitin-activating enzyme (E1) activates a ubiquitin molecule in an ATP-dependent manner.[1][2]

-

Ubiquitin Conjugation: The activated ubiquitin is transferred to a ubiquitin-conjugating enzyme (E2).[1][2]

-

Ubiquitin Ligation: An E3 ubiquitin ligase recognizes the specific target protein (substrate) and catalyzes the transfer of ubiquitin from the E2 enzyme to a lysine (B10760008) residue on the target protein.[1][3]

-

Polyubiquitination: The repetition of this process creates a polyubiquitin (B1169507) chain, which acts as a degradation signal.[4]

-

Proteasomal Degradation: The 26S proteasome recognizes and degrades the polyubiquitinated protein into small peptides, recycling the ubiquitin molecules.[1][2]

1.2. Proteolysis Targeting Chimera (PROTAC) Technology PROTACs are heterobifunctional small molecules designed to hijack the cell's native UPS to selectively eliminate proteins of interest (POIs).[1][5] A PROTAC molecule consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[1][6]

By simultaneously binding to both the target protein and an E3 ligase, the PROTAC induces the formation of a ternary complex.[2][7] This proximity facilitates the E3 ligase-mediated ubiquitination of the target protein, marking it for degradation by the proteasome.[4][6] A key advantage of PROTACs is their catalytic mode of action; after the target is degraded, the PROTAC is released and can induce the degradation of another target protein molecule.[5][7]

The ATR Signaling Pathway

Ataxia-telangiectasia mutated and Rad3-related (ATR) is a crucial kinase that acts as a central transducer in the DNA damage response (DDR), particularly in response to replication stress and single-stranded DNA (ssDNA).[8][9]

The activation of the ATR pathway is a multi-step process:

-

Damage Recognition: Replication stress or DNA damage generates regions of ssDNA, which are coated by Replication Protein A (RPA).[10][11]

-

ATR Recruitment: The ATR-ATRIP complex is recruited to the site of damage through the direct binding of ATRIP (ATR-Interacting Protein) to the RPA-coated ssDNA.[8][10]

-

Kinase Activation: Full activation of ATR kinase activity requires the presence of a second signal, often mediated by the recruitment of the 9-1-1 clamp complex and the activator protein TopBP1.[11]

-

Downstream Signaling: Once activated, ATR phosphorylates a multitude of substrates, most notably the checkpoint kinase Chk1.[8][10] This phosphorylation cascade leads to cell cycle arrest, stabilization of replication forks, and promotion of DNA repair, ultimately ensuring genomic integrity.[8][9] Given their increased reliance on this pathway for survival, many cancer cells are particularly vulnerable to ATR inhibition.[9][12]

References

- 1. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. revvity.com [revvity.com]

- 5. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]

- 6. PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. portlandpress.com [portlandpress.com]

- 8. Molecular Pathways: Targeting ATR in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Functions, Regulation, and Therapeutic Implications of the ATR Checkpoint Pathway | Annual Reviews [annualreviews.org]

- 10. ATR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ATR signaling: more than meeting at the fork - PMC [pmc.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

The Central Role of ATR Kinase in the DNA Damage Response: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The integrity of the genome is under constant threat from both endogenous and exogenous sources of DNA damage. To counteract these threats, cells have evolved a complex and sophisticated signaling network known as the DNA Damage Response (DDR). At the heart of this response to replicative stress and a broad range of DNA lesions is the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a master regulator of genome integrity.[1][2] ATR, a member of the phosphoinositide 3-kinase-related kinase (PIKK) family, is essential for cell viability and plays a pivotal role in coordinating cell cycle checkpoints, DNA repair, and apoptosis.[1][2] This in-depth technical guide provides a comprehensive overview of the core functions of ATR kinase, detailing its activation mechanisms, downstream signaling pathways, and the experimental methodologies used to investigate its critical role. Furthermore, we present quantitative data on ATR-mediated processes and the therapeutic potential of ATR inhibitors in oncology.

ATR Kinase Activation and Signaling Pathways

ATR is primarily activated in response to single-stranded DNA (ssDNA) regions, which are common intermediates of various forms of DNA damage and stalled replication forks.[3][4] The activation of ATR is a multi-step process orchestrated by a series of protein-protein and protein-DNA interactions at the site of damage.

1. Sensing DNA Damage and Recruitment of the ATR-ATRIP Complex:

The initial step in ATR activation is the recognition of ssDNA coated by Replication Protein A (RPA).[2] The ATR kinase exists in a tight complex with its obligate partner, ATR-Interacting Protein (ATRIP).[5] The ATR-ATRIP complex is recruited to sites of DNA damage through the direct interaction of ATRIP with the RPA-coated ssDNA.[5]

2. The Role of the 9-1-1 Complex and TOPBP1 in ATR Activation:

While the recruitment of ATR-ATRIP to damaged DNA is a crucial first step, it is not sufficient for kinase activation. Full activation of ATR requires the coordinated action of the Rad9-Rad1-Hus1 (9-1-1) checkpoint clamp and Topoisomerase II binding protein 1 (TOPBP1).[2] The 9-1-1 complex, a heterotrimeric ring-shaped protein, is loaded onto the 5' primer-template junction of the damaged DNA by the RAD17-RFC clamp loader.[6] Once loaded, the 9-1-1 complex recruits TOPBP1, which then directly interacts with and activates the ATR-ATRIP complex, leading to a significant increase in its kinase activity.[2]

3. Downstream Signaling: The ATR-CHK1 Axis and Beyond:

Once activated, ATR phosphorylates a plethora of downstream substrates, with Checkpoint Kinase 1 (CHK1) being the most well-characterized effector.[2] ATR phosphorylates CHK1 on two key serine residues, Ser317 and Ser345, leading to its activation.[7][8] Activated CHK1 then orchestrates a broad cellular response, including:

-

Cell Cycle Arrest: CHK1 targets the CDC25 family of phosphatases, leading to their inactivation and subsequent inhibition of cyclin-dependent kinases (CDKs). This prevents entry into mitosis (G2/M checkpoint) and can also slow down DNA replication (intra-S checkpoint), providing time for DNA repair.[9]

-

Replication Fork Stabilization: ATR and CHK1 signaling is crucial for stabilizing stalled replication forks, preventing their collapse into toxic DNA double-strand breaks.[6]

-

DNA Repair: The ATR-CHK1 pathway promotes DNA repair by facilitating the recruitment of repair factors to the site of damage.[10]

-

Apoptosis: In cases of extensive and irreparable DNA damage, the ATR signaling pathway can contribute to the induction of programmed cell death.[4]

Beyond CHK1, ATR has numerous other substrates involved in various aspects of the DNA damage response, including the p53 tumor suppressor protein and components of the DNA repair machinery.[11]

Quantitative Data on ATR-Mediated Processes

The following tables summarize key quantitative data related to ATR kinase activity, substrate phosphorylation, and the efficacy of ATR inhibitors.

Table 1: IC50 Values of Selected ATR Inhibitors

| ATR Inhibitor | Target | IC50 (in vitro) | Cell Line/Assay Conditions | Reference |

| Berzosertib (M6620/VX-970) | ATR Kinase | 19 nM | Enzyme assay | [3] |

| Ceralasertib (AZD6738) | ATR Kinase | 1 nM | Enzyme assay | [12] |

| Elimusertib (BAY 1895344) | ATR Kinase | Most potent of the three | Comparison in murine toxicity profiles | [1] |

Table 2: Key ATR Substrates and Phosphorylation Sites

| Substrate | Phosphorylation Site(s) | Functional Consequence | Reference |

| CHK1 | Ser317, Ser345 | Activation of CHK1 kinase activity, cell cycle arrest | [7][8] |

| p53 | Ser15 | Stabilization and activation of p53 | [11] |

| H2AX (forms γH2AX) | Ser139 | Recruitment of DNA repair factors | [10] |

| RPA2 | Multiple sites | Regulation of DNA repair | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the role of ATR kinase in the DNA damage response.

Protocol 1: In Vitro ATR Kinase Assay Using Radiolabeled ATP

This protocol describes a method to measure the kinase activity of purified ATR on a substrate protein using radioactive ATP.[13][14][15][16]

Materials:

-

Purified recombinant ATR-ATRIP complex

-

Purified substrate protein (e.g., GST-CHK1)

-

5x Kinase Buffer: 250 mM HEPES-KOH pH 7.5, 50 mM MgCl2, 5 mM DTT

-

[γ-³²P]ATP (10 mCi/ml)

-

10 mM unlabeled ATP

-

SDS-PAGE loading buffer

-

P81 phosphocellulose paper

-

Phosphoric acid (0.5%)

-

Scintillation counter and vials

Procedure:

-

Prepare Kinase Reaction Mix: For each reaction, prepare a master mix on ice containing:

-

5 µl of 5x Kinase Buffer

-

1 µl of purified ATR-ATRIP (concentration to be optimized)

-

1 µl of purified substrate (e.g., 1 µg GST-CHK1)

-

x µl of sterile deionized water to a final volume of 24 µl.

-

-

Initiate Kinase Reaction: Add 1 µl of a 1:10 mixture of [γ-³²P]ATP and 10 mM unlabeled ATP to each reaction tube. Mix gently by flicking the tube.

-

Incubation: Incubate the reactions at 30°C for 20-30 minutes. The incubation time may need to be optimized based on the activity of the kinase.

-

Stop Reaction: Terminate the reaction by adding 10 µl of 4x SDS-PAGE loading buffer.

-

Separate Proteins: Boil the samples at 95°C for 5 minutes and then resolve the proteins by SDS-PAGE.

-

Detect Phosphorylation:

-

Autoradiography: Dry the gel and expose it to X-ray film.

-

Phosphorimaging: Expose the dried gel to a phosphorimager screen.

-

Phosphocellulose Paper Binding: Spot a portion of the reaction mixture onto P81 phosphocellulose paper. Wash the paper three times for 5 minutes each in 0.5% phosphoric acid. Allow the paper to dry and measure the incorporated radioactivity using a scintillation counter.

-

Protocol 2: Chromatin Immunoprecipitation (ChIP) of ATR

This protocol describes a method to identify the genomic regions where ATR is bound.[17][18][19][20][21]

Materials:

-

Cells of interest

-

Formaldehyde (B43269) (37%)

-

Glycine (B1666218) (1.25 M)

-

Lysis Buffer: 50 mM Tris-HCl pH 8.0, 10 mM EDTA, 1% SDS, protease inhibitors

-

Dilution Buffer: 16.7 mM Tris-HCl pH 8.0, 1.2 mM EDTA, 167 mM NaCl, 1.1% Triton X-100, 0.01% SDS

-

Wash Buffer A: 20 mM Tris-HCl pH 8.0, 2 mM EDTA, 150 mM NaCl, 1% Triton X-100, 0.1% SDS

-

Wash Buffer B: 20 mM Tris-HCl pH 8.0, 2 mM EDTA, 500 mM NaCl, 1% Triton X-100, 0.1% SDS

-

LiCl Wash Buffer: 10 mM Tris-HCl pH 8.0, 1 mM EDTA, 250 mM LiCl, 1% NP-40, 1% deoxycholate

-

TE Buffer: 10 mM Tris-HCl pH 8.0, 1 mM EDTA

-

Elution Buffer: 1% SDS, 0.1 M NaHCO3

-

Proteinase K

-

Anti-ATR antibody

-

Protein A/G magnetic beads

-

Sonicator

Procedure:

-

Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction by adding glycine to a final concentration of 125 mM.

-

Cell Lysis and Chromatin Shearing: Harvest and lyse the cells in Lysis Buffer. Sonicate the chromatin to an average fragment size of 200-1000 bp.

-

Immunoprecipitation:

-

Dilute the sonicated chromatin with Dilution Buffer.

-

Pre-clear the chromatin with Protein A/G beads.

-

Incubate the pre-cleared chromatin with an anti-ATR antibody overnight at 4°C.

-

Add Protein A/G beads to capture the antibody-protein-DNA complexes.

-

-

Washes: Wash the beads sequentially with Wash Buffer A, Wash Buffer B, LiCl Wash Buffer, and TE Buffer to remove non-specific binding.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads using Elution Buffer. Reverse the cross-links by incubating at 65°C overnight with the addition of NaCl.

-

DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA using a DNA purification kit or phenol-chloroform extraction.

-

Analysis: The purified DNA can be analyzed by qPCR to quantify ATR binding at specific genomic loci or by next-generation sequencing (ChIP-seq) for genome-wide analysis.

Protocol 3: Immunofluorescence Staining of RPA Foci

This protocol describes a method to visualize the recruitment of RPA to sites of DNA damage, a key upstream event in ATR activation.[6][22][23][24]

Materials:

-

Cells grown on coverslips

-

DNA damaging agent (e.g., Hydroxyurea or UV radiation)

-

Pre-extraction Buffer: 0.5% Triton X-100 in PBS

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization Buffer: 0.5% Triton X-100 in PBS

-

Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS

-

Primary antibody: anti-RPA (e.g., anti-RPA2)

-

Secondary antibody: fluorescently-conjugated anti-species IgG

-

DAPI (4',6-diamidino-2-phenylindole)

-

Mounting medium

Procedure:

-

Cell Treatment: Treat cells with a DNA damaging agent to induce the formation of ssDNA and subsequent RPA foci.

-

Pre-extraction: Gently wash the cells with PBS and then incubate with Pre-extraction Buffer on ice for 5-10 minutes to remove soluble proteins.

-

Fixation: Wash with PBS and fix the cells with 4% PFA for 15 minutes at room temperature.

-

Permeabilization: Wash with PBS and permeabilize the cells with Permeabilization Buffer for 10 minutes at room temperature.

-

Blocking: Wash with PBS and block non-specific antibody binding with Blocking Buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the cells with the primary anti-RPA antibody diluted in Blocking Buffer overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells with PBS and incubate with the fluorescently-conjugated secondary antibody diluted in Blocking Buffer for 1 hour at room temperature, protected from light.

-

Counterstaining and Mounting: Wash with PBS, counterstain the nuclei with DAPI, and mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

Imaging: Visualize the RPA foci using a fluorescence microscope.

Mandatory Visualizations

ATR Signaling Pathway

Caption: ATR signaling pathway in response to DNA damage.

Experimental Workflow: In Vitro Kinase Assay

Caption: Workflow for an in vitro ATR kinase assay.

Logical Relationship: ATR in Cell Cycle Checkpoints

Caption: Logical flow of ATR's role in cell cycle control.

References

- 1. Comparative in vivo toxicology of ATR inhibitors ceralasertib, elimusertib, and berzosertib alone and in combination with ionizing radiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ATR: An Essential Regulator of Genome Integrity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. repub.eur.nl [repub.eur.nl]

- 6. Visualizing Single-Stranded DNA Foci in the G1 Phase of the Cell Cycle [jove.com]

- 7. Phosphorylation of Chk1 by ATR Is Antagonized by a Chk1-Regulated Protein Phosphatase 2A Circuit - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ATR-mediated checkpoint pathways regulate phosphorylation and activation of human Chk1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Studying the DNA damage response pathway in hematopoietic canine cancer cell lines, a necessary step for finding targets to generate new therapies to treat cancer in dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Requirement for Atr in phosphorylation of Chk1 and cell cycle regulation in response to DNA replication blocks and UV-damaged DNA in Xenopus egg extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Assay of protein kinases using radiolabeled ATP: a protocol | MRC PPU [ppu.mrc.ac.uk]

- 15. revvity.com [revvity.com]

- 16. researchgate.net [researchgate.net]

- 17. Chromatin Immunoprecipitation (ChIP) Protocol: R&D Systems [rndsystems.com]

- 18. docs.abcam.com [docs.abcam.com]

- 19. Chromatin Immunoprecipitation (ChIP) Protocol | Rockland [rockland.com]

- 20. ora.ox.ac.uk [ora.ox.ac.uk]

- 21. cusabio.com [cusabio.com]

- 22. Immunofluorescence-based methods to monitor DNA end resection - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Visualizing DNA Damage Repair Proteins in Patient-Derived Ovarian Cancer Organoids via Immunofluorescence Assays [jove.com]

- 24. researchgate.net [researchgate.net]

A Technical Guide to PROTAC ATR Degrader-1 for the Treatment of ATM-Deficient Cancers

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of PROTAC ATR degrader-1 (also known as compound ZS-7), a novel therapeutic agent designed to selectively target and degrade the Ataxia Telangiectasia and Rad3-related (ATR) protein. This degrader leverages the principle of synthetic lethality to induce potent anti-cancer effects in tumors with deficiencies in the Ataxia-Telangiectasia Mutated (ATM) gene. This document details the underlying biology, mechanism of action, preclinical data, and detailed experimental protocols relevant to the study of this promising new class of cancer therapeutics.

Introduction: The Rationale for Targeting ATR in ATM-Deficient Cancers

The DNA Damage Response (DDR) is a complex signaling network that safeguards genomic integrity.[1] Two pivotal kinases in this response are ATM and ATR, which act as master regulators of distinct but interconnected pathways.[2] ATM is primarily activated by DNA double-strand breaks (DSBs), while ATR responds to a broader range of DNA lesions, particularly those leading to replication stress and single-stranded DNA (ssDNA).[1][3]

In many cancers, key DDR pathways are compromised, leading to increased reliance on the remaining functional pathways for survival. A significant subset of cancers, including certain colorectal and gastric cancers, exhibit loss-of-function mutations in the ATM gene.[4][5] These ATM-deficient cancer cells become highly dependent on the ATR signaling pathway to cope with endogenous and exogenous DNA damage.[4] This dependency creates a therapeutic vulnerability known as synthetic lethality, where the inhibition or degradation of ATR in an ATM-deficient background leads to catastrophic DNA damage and selective cancer cell death, while normal cells with functional ATM can tolerate ATR inhibition.[4][5]

Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality that harnesses the cell's own ubiquitin-proteasome system to induce the degradation of specific target proteins.[6] this compound is a heterobifunctional molecule designed to bind to both ATR and an E3 ubiquitin ligase, thereby tagging ATR for ubiquitination and subsequent proteasomal degradation.[7][8] This approach offers a potential advantage over traditional small molecule inhibitors by eliminating the entire protein, including any non-catalytic scaffolding functions.

This compound: Mechanism of Action and Preclinical Efficacy

This compound (compound ZS-7) is a potent and selective degrader of ATR.[7] Its mechanism of action is predicated on inducing the proximity of ATR to an E3 ubiquitin ligase, leading to the ubiquitination and degradation of ATR. This targeted degradation of ATR in ATM-deficient cancer cells disrupts the ATR-Chk1 signaling axis, leading to the accumulation of DNA damage, cell cycle arrest, and ultimately, apoptosis.[8]

Quantitative Preclinical Data

The preclinical activity of this compound has been evaluated in both ATM-deficient and ATM-proficient cancer cell lines, as well as in in vivo xenograft models.

| Cell Line | ATM Status | Assay Type | Metric | Value | Reference |

| LoVo (colorectal) | Deficient | Degradation | DC₅₀ | 0.53 µM | [7][8] |

| LoVo (colorectal) | Deficient | Proliferation | IC₅₀ | 0.47 µM | [7] |

| HCT-116 (colorectal) | Wild-Type | Proliferation | IC₅₀ | 5.1 µM | [7] |

Table 1: In Vitro Activity of this compound. DC₅₀ represents the concentration required to degrade 50% of the target protein, and IC₅₀ is the concentration that inhibits cell proliferation by 50%.

| Animal Model | Cancer Type | Treatment | Dosage | Tumor Growth Inhibition | Reference |

| LoVo Xenograft | Colorectal | This compound | 12.5 mg/kg (i.p., b.i.d) | 39.5% | [8] |

| LoVo Xenograft | Colorectal | This compound | 25 mg/kg (i.p., b.i.d) | 51.8% | [8] |

Table 2: In Vivo Efficacy of this compound. Data from a BALB/c nude mouse xenograft model.

Signaling Pathways and Experimental Workflows

ATM/ATR Signaling Pathway in DNA Damage Response

Caption: Simplified ATM/ATR signaling pathway in response to DNA damage.

Mechanism of Action of this compound

Caption: Mechanism of PROTAC-mediated degradation of ATR.

Experimental Workflow for Evaluating this compound

Caption: General experimental workflow for preclinical evaluation.

Experimental Protocols

Cell Culture

-

Cell Lines:

-

LoVo (ATM-deficient human colorectal adenocarcinoma)

-

HCT-116 (ATM wild-type human colorectal carcinoma)

-

-

Growth Medium:

-

For HCT-116: McCoy's 5a Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

For LoVo: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

-

Subculturing: Cells are passaged upon reaching 70-90% confluency. Adherent cells are detached using a 0.25% Trypsin-EDTA solution.

Western Blotting for ATR Degradation and Pathway Modulation

-

Cell Lysis:

-

Seed cells in 6-well plates and treat with this compound at various concentrations and time points.

-

Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Centrifuge lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer:

-

Denature protein lysates by boiling in Laemmli sample buffer.

-

Separate proteins on a polyacrylamide gel by SDS-PAGE.

-

Transfer separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (e.g., anti-ATR, anti-phospho-Chk1, anti-Chk1, anti-β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Cell Viability (MTT) Assay

-

Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat cells with a serial dilution of this compound for 72 hours.

-

MTT Addition: Add MTT reagent (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Add solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the IC₅₀ value by plotting the percentage of cell viability against the logarithm of the drug concentration.

In Vivo Xenograft Model

-

Animal Model: Use 6-8 week old female BALB/c nude mice.

-

Tumor Implantation: Subcutaneously inject approximately 5 x 10⁶ LoVo cells suspended in Matrigel into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers.

-

Treatment: When tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups. Administer this compound via intraperitoneal (i.p.) injection at the desired dose and schedule.

-

Efficacy Assessment: Measure tumor volume and body weight regularly throughout the study. At the end of the study, excise tumors and weigh them.

-

Pharmacokinetic Analysis: At specified time points after dosing, collect blood samples to determine the plasma concentration of the degrader using LC-MS/MS.

Conclusion

This compound represents a promising therapeutic strategy for the treatment of ATM-deficient cancers. Its ability to induce the degradation of ATR leverages the principle of synthetic lethality to achieve potent and selective anti-tumor activity. The preclinical data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for further investigation and development of this novel class of targeted cancer therapies. Continued research is warranted to fully elucidate the therapeutic potential and safety profile of this compound in clinical settings.

References

- 1. benchchem.com [benchchem.com]

- 2. texaschildrens.org [texaschildrens.org]

- 3. LoVo Xenograft Model - Altogen Labs [altogenlabs.com]

- 4. MTT assay protocol | Abcam [abcam.com]

- 5. benchchem.com [benchchem.com]

- 6. ATR-Mediated Checkpoint Pathways Regulate Phosphorylation and Activation of Human Chk1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phosphorylation of Chk1 by ATR Is Antagonized by a Chk1-Regulated Protein Phosphatase 2A Circuit - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Kinase-Independent Functions of ATR: A Technical Guide to Degradation-Centric Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ataxia Telangiectasia and Rad3-related (ATR) is a master regulator of the DNA Damage Response (DDR), primarily known for its essential serine/threonine kinase activity that safeguards genomic integrity. However, a growing body of evidence reveals that ATR also possesses critical functions independent of its catalytic activity. These non-canonical roles, often related to the protein's structural or scaffolding properties, are crucial for processes such as telomere maintenance, mitochondrial apoptosis, and nuclear membrane integrity. The advent of targeted protein degradation technologies, such as Proteolysis-Targeting Chimeras (PROTACs), has provided powerful tools to eliminate the entire ATR protein, thereby unmasking the consequences of losing both its kinase-dependent and -independent functions. This technical guide provides an in-depth exploration of the kinase-independent roles of ATR, with a core focus on the mechanisms and implications of its degradation. We present quantitative data on ATR degradation, detailed experimental protocols for its analysis, and visual diagrams of the key signaling pathways. This document is intended to serve as a comprehensive resource for researchers investigating ATR biology and for professionals developing novel cancer therapeutics that leverage ATR degradation.

Introduction: Beyond the Kinase Domain

ATR is a cornerstone of the DDR, a network that responds to DNA lesions and replication stress.[1][2] Canonically, ATR is activated by single-stranded DNA (ssDNA) coated with Replication Protein A (RPA), a common intermediate at stalled replication forks.[3][4] Once active, ATR kinase phosphorylates a multitude of substrates, including the checkpoint kinase Chk1, to orchestrate cell cycle arrest, stabilize replication forks, and promote DNA repair.[5][6]

While ATR inhibitors have shown significant promise in cancer therapy by targeting its kinase activity, they do not address the non-catalytic functions of the protein.[7] Studies utilizing kinase-dead ATR (ATR-KD) mutants have revealed that these non-functional proteins can have distinct, often dominant-negative, effects compared to the complete loss of ATR protein.[8][9] For instance, ATR-KD can remain trapped on chromatin, sequestering RPA and preventing proper repair, a phenomenon not observed with ATR protein depletion.[8][9] Furthermore, distinct isoforms of ATR have been found to exert kinase-independent anti-apoptotic functions directly at the mitochondria.[10][11]

The development of ATR degraders, which induce the ubiquitination and subsequent proteasomal destruction of the entire ATR protein, allows for a more complete understanding of its total cellular role.[12][13] These degraders have demonstrated phenotypes distinct from and, in some cases, more potent than kinase inhibitors, suggesting that eliminating the ATR scaffold is a highly effective anti-cancer strategy.[12] This guide delves into these kinase-independent functions through the lens of ATR degradation.

Quantitative Analysis of ATR Degradation

Targeted degradation of ATR using PROTACs provides a quantifiable method to study the impact of its removal. The efficiency of a degrader is typically measured by its DC₅₀ (the concentration required to degrade 50% of the target protein) and Dₘₐₓ (the maximum percentage of degradation achieved).[14][15]

| Parameter | Value | Cell Line(s) | Compound | Citation |

| DC₅₀ | 22.9 nM | MV-4-11 (AML) | PROTAC ATR degrader-2 (Compound 8i) | [16] |

| 34.5 nM | MOLM-13 (AML) | PROTAC ATR degrader-2 (Compound 8i) | [16] | |

| % Degradation | 80-90% at 1 µM | MV-4-11 (AML) | Abd110 (PROTAC 42i) | [17] |

| 93% at 0.5 µM | MV-4-11 (AML) | PROTAC ATR degrader-2 (Compound 8i) | [17] | |

| Protein Half-life | ~24 hours | MOLT-4 (T-ALL) | Endogenous ATR | [9] |

Table 1: Quantitative data on the targeted degradation and stability of the ATR protein.

Signaling Pathways in ATR Degradation

The degradation of ATR can be initiated through endogenous cellular machinery or induced artificially via therapeutic agents like PROTACs. The core mechanism involves the ubiquitin-proteasome system (UPS).

The Ubiquitin-Proteasome System (UPS)

The UPS is the primary pathway for selective protein degradation in eukaryotic cells. It involves a three-enzyme cascade:

-

E1 (Ubiquitin-Activating Enzyme): Activates ubiquitin in an ATP-dependent manner.

-

E2 (Ubiquitin-Conjugating Enzyme): Receives the activated ubiquitin from E1.

-

E3 (Ubiquitin Ligase): The substrate recognition component. It binds to both the target protein and the E2 enzyme, catalyzing the transfer of ubiquitin to a lysine (B10760008) residue on the target. The formation of a polyubiquitin (B1169507) chain signals the protein for destruction by the 26S proteasome.

While the specific endogenous E3 ligase responsible for ATR turnover is not yet definitively identified, Cullin-RING Ligases (CRLs) like SCFβ-TRCP and CUL4A-DDB1 are known to target other key DDR and cell cycle proteins for degradation.[18][19][20][21]

PROTAC-Mediated ATR Degradation

PROTACs are heterobifunctional molecules with two key domains: one that binds to the target protein (ATR) and another that recruits a specific E3 ligase.[9] The ATR degraders developed to date primarily recruit the Cereblon (CRBN) E3 ligase, a component of the CUL4A-DDB1-RBX1 complex.[9][22] By forcing the proximity of ATR and CRBN, the PROTAC induces the polyubiquitination and subsequent degradation of ATR, effectively removing all its cellular functions.

Kinase-Independent Consequences of ATR Degradation

Eliminating the ATR protein scaffold leads to cellular outcomes not observed with kinase inhibition alone. Mechanistic studies have shown that ATR degradation can cause a catastrophic breakdown of the nuclear envelope, leading to extensive DNA damage and rapid, p53-mediated apoptosis.[12] This suggests a kinase-independent structural role for ATR in maintaining nuclear architecture, the loss of which is profoundly cytotoxic to cancer cells.

Key Experimental Protocols

Investigating the kinase-independent functions of ATR degradation requires specific methodologies to measure protein stability and identify interactions within the degradation machinery.

Protocol: Measuring ATR Half-Life via Cycloheximide (CHX) Chase Assay

This protocol determines the stability of endogenous ATR by inhibiting new protein synthesis and observing the rate of its disappearance over time.[23][24]

A. Materials and Reagents:

-

Cell culture medium, plates, and appropriate cancer cell lines (e.g., MOLT-4, MV-4-11).

-

Cycloheximide (CHX) stock solution (e.g., 50 mg/mL in DMSO).[25]

-

Phosphate-Buffered Saline (PBS), ice-cold.

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

BCA Protein Assay Kit.

-

SDS-PAGE gels, buffers, and Western blot apparatus.

-

Primary antibodies: anti-ATR, anti-Vinculin or anti-Actin (loading control).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

B. Experimental Procedure:

-

Cell Culture: Seed cells in multiple plates or wells to allow for harvesting at several time points. Grow to 70-80% confluency.

-

CHX Treatment: Add CHX to the culture medium to a final concentration of 50-100 µg/mL. The optimal concentration should be determined empirically for each cell line to ensure complete inhibition of translation without inducing excessive cytotoxicity.[8]

-

Time Course Collection: Harvest the first plate immediately (t=0). This sample represents the initial ATR protein level.

-

Incubate the remaining plates and harvest cells at subsequent time points (e.g., 4, 8, 12, 24 hours).

-

Cell Lysis: At each time point, wash cells twice with ice-cold PBS. Add ice-cold lysis buffer, scrape the cells, and collect the lysate.

-

Protein Quantification: Clear the lysates by centrifugation (12,000 x g for 15 min at 4°C).[25] Determine the protein concentration of the supernatant using a BCA assay.

-

Western Blotting:

-

Normalize the total protein amount for each sample (e.g., 30-50 µg).

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against ATR and a loading control.

-

Incubate with HRP-conjugated secondary antibodies and visualize using a chemiluminescent substrate.

-

-

Data Analysis:

-

Quantify the band intensities for ATR and the loading control at each time point using densitometry software (e.g., ImageJ).

-

Normalize the ATR signal to the loading control for each time point.

-

Plot the normalized ATR intensity relative to the t=0 sample over time. The time point at which 50% of the initial protein remains is the half-life.

-

Protocol: In Vivo Ubiquitination Assay

This protocol is used to determine if ATR is polyubiquitinated in cells, a prerequisite for proteasomal degradation.[1][6]

A. Materials and Reagents:

-

Expression plasmids: HA-tagged ATR (or other epitope tag) and His-tagged Ubiquitin (His-Ub).

-

Transient transfection reagent.

-

Proteasome inhibitor (e.g., MG132).

-

Denaturing Lysis Buffer (e.g., 1% SDS, 50 mM Tris-HCl pH 7.5, 0.5 mM EDTA, with protease inhibitors and 10 mM N-ethylmaleimide (NEM) to inhibit deubiquitinases).

-

Dilution/IP Buffer (e.g., Triton X-100 based buffer without SDS).

-

Ni-NTA agarose (B213101) beads (for His-Ub pulldown) or anti-HA agarose beads (for HA-ATR IP).

-

Wash buffers.

-

SDS-PAGE and Western blot reagents.

-

Antibodies: anti-HA (to detect ubiquitinated ATR), anti-ATR.

B. Experimental Procedure:

-

Transfection: Co-transfect cells with plasmids encoding HA-ATR and His-Ub.

-

Cell Treatment: 24-48 hours post-transfection, treat cells with a proteasome inhibitor (e.g., 10-20 µM MG132) for 4-6 hours before harvesting. This will lead to the accumulation of polyubiquitinated proteins.

-

Denaturing Lysis: Lyse cells in a strong denaturing buffer (e.g., 1% SDS) and boil to disrupt non-covalent protein-protein interactions. This ensures that only proteins covalently linked to ubiquitin are detected.

-

Dilution and Immunoprecipitation/Pulldown:

-

Dilute the denatured lysate ~10-fold with a non-denaturing IP buffer to reduce the SDS concentration.

-

For His-Ub Pulldown: Add Ni-NTA agarose beads to the diluted lysate and incubate overnight at 4°C to pull down all His-tagged ubiquitinated proteins.

-

For HA-ATR IP: Add anti-HA agarose beads to pull down HA-ATR and any associated proteins (including ubiquitin).

-

-

Washing: Wash the beads extensively with wash buffer to remove non-specific binders.

-

Elution and Western Blotting:

-

Elute the bound proteins from the beads by boiling in SDS sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Perform a Western blot and probe with an anti-HA antibody. A high-molecular-weight smear or laddering pattern above the band for unmodified HA-ATR indicates polyubiquitination.

-

Conclusion and Future Directions

The study of ATR degradation has unveiled a new layer of complexity to the function of this essential DDR protein. It is now clear that ATR's roles extend beyond its kinase activity, encompassing structural and scaffolding functions that are critical for cellular homeostasis and survival. The distinction between kinase inhibition and protein degradation carries profound implications for cancer therapy. ATR degraders, by eliminating the entire protein, can trigger potent, kinase-independent cell death mechanisms, offering a potentially more effective therapeutic strategy for certain cancers.

Future research should focus on identifying the endogenous E3 ubiquitin ligases that regulate ATR stability and understanding how this process is controlled, particularly in a kinase-independent manner. Elucidating these native degradation pathways will provide deeper insights into ATR biology and may reveal novel nodes for therapeutic intervention. The continued development and characterization of selective ATR degraders will be instrumental in these efforts, paving the way for next-generation DDR-targeted cancer treatments.

References

- 1. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantitative phosphoproteomics of the ataxia telangiectasia-mutated (ATM) and ataxia telangiectasia-mutated and rad3-related (ATR) dependent DNA damage response in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. SCFβ(TrCP) mediates stress-activated MAPK-induced Cdc25B degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Molecular Pathways: Targeting ATR in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.biologists.com [journals.biologists.com]

- 6. Detection of Protein Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Functions, Regulation, and Therapeutic Implications of the ATR Checkpoint Pathway | Annual Reviews [annualreviews.org]

- 8. Analysis of Protein Stability by the Cycloheximide Chase Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacological degradation of ATR induces antiproliferative DNA replication stress in leukemic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ciclopirox activates ATR-Chk1 signaling pathway leading to Cdc25A protein degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cycloheximide Chase Analysis of Protein Degradation in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cycloheximide chase - Wikipedia [en.wikipedia.org]

- 13. The SCFβ-TRCP E3 ubiquitin ligase complex targets Lipin1 for ubiquitination and degradation to promote hepatic lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. researchgate.net [researchgate.net]

- 16. medchemexpress.com [medchemexpress.com]

- 17. researchgate.net [researchgate.net]

- 18. SCFβ-TRCP links Chk1 signaling to degradation of the Cdc25A protein phosphatase - PMC [pmc.ncbi.nlm.nih.gov]

- 19. SCFbeta-TRCP links Chk1 signaling to degradation of the Cdc25A protein phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Targeted ubiquitination of CDT1 by the DDB1-CUL4A-ROC1 ligase in response to DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Stealing the spotlight: CUL4-DDB1 ubiquitin ligase docks WD40-repeat proteins to destroy - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Pharmacological degradation of ATR induces antiproliferative DNA replication stress in leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life [en.bio-protocol.org]

- 24. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life [bio-protocol.org]

In-Depth Technical Guide: PROTAC ATR Degrader-1 (ZS-7) and its Recruitment of the Cereblon E3 Ligase

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution, acting as bifunctional molecules that co-opt the cell's natural ubiquitin-proteasome system to selectively eliminate proteins of interest. This guide provides a comprehensive technical overview of PROTAC ATR degrader-1, also known as ZS-7, a novel degrader of the Ataxia Telangiectasia and Rad3-related (ATR) kinase. ATR is a critical regulator of the DNA damage response (DDR), and its inhibition is a promising strategy in cancer therapy, particularly in tumors with existing DNA repair deficiencies. This document details the mechanism of action, E3 ligase recruitment, and key experimental data and protocols related to ZS-7.

Core Mechanism: E3 Ligase Recruitment and ATR Degradation

This compound (ZS-7) is a heterobifunctional molecule designed to induce the degradation of the ATR protein. It achieves this by simultaneously binding to both ATR and an E3 ubiquitin ligase, thereby forming a ternary complex. This proximity facilitates the transfer of ubiquitin from the E3 ligase to ATR, marking it for recognition and subsequent degradation by the 26S proteasome.

The E3 ligase recruited by ZS-7 is Cereblon (CRBN) . This is achieved through the incorporation of a CRBN-binding moiety, such as a thalidomide (B1683933) or lenalidomide (B1683929) derivative, into the PROTAC structure. The recruitment of CRBN by ZS-7 is a critical step in its mechanism of action, leading to the ubiquitination and ultimate degradation of the ATR protein.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound (ZS-7) from published studies.

| Parameter | Cell Line | Value | Notes | Reference |

| DC50 (Degradation) | LoVo (ATM-deficient) | 0.53 µM | Half-maximal degradation concentration after 72 hours of treatment. | [2][3] |

| Dmax (Degradation) | LoVo (ATM-deficient) | 84.3% | Maximum degradation of ATR protein observed. | |

| IC50 (Proliferation) | LoVo (ATM-deficient) | 0.47 µM | Half-maximal inhibitory concentration for cell proliferation after 72 hours. | [4] |

| IC50 (Proliferation) | HCT-116 (ATM wild-type) | 5.1 µM | Half-maximal inhibitory concentration for cell proliferation after 72 hours. | [4] |

Signaling Pathways and Experimental Workflows

ATR Signaling Pathway in DNA Damage Response

The following diagram illustrates the central role of ATR in the DNA damage response pathway, which is the target of this compound.

This compound (ZS-7) Mechanism of Action

This diagram illustrates the mechanism by which ZS-7 induces the degradation of ATR.

Detailed Experimental Protocols

Western Blot Analysis for ATR Degradation

This protocol outlines the steps to assess the degradation of ATR protein in cultured cells following treatment with ZS-7.

1. Cell Culture and Treatment:

-

Seed cells (e.g., LoVo or HCT-116) in 6-well plates at a density that allows for 70-80% confluency at the time of harvest.

-

Allow cells to adhere overnight.

-

Treat cells with various concentrations of ZS-7 (e.g., 0.1 to 10 µM) or vehicle control (DMSO) for the desired time points (e.g., 24, 48, 72 hours).

2. Cell Lysis:

-

After treatment, wash the cells twice with ice-cold PBS.

-

Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, with vortexing every 10 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

3. Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA (Bicinchoninic acid) protein assay kit according to the manufacturer's instructions.

4. Sample Preparation and SDS-PAGE:

-

Normalize the protein concentration of all samples with lysis buffer.

-

Add 4x Laemmli sample buffer to each lysate to a final concentration of 1x.

-

Boil the samples at 95°C for 5-10 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.

-

Run the gel at a constant voltage until the dye front reaches the bottom.

5. Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF (polyvinylidene difluoride) membrane using a wet or semi-dry transfer system.

6. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against ATR overnight at 4°C with gentle agitation.

-

Also, probe for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

7. Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities using densitometry software and normalize the ATR signal to the loading control.

Cell Viability Assay (CCK-8)

This protocol describes how to determine the effect of ZS-7 on cell proliferation and viability using a Cell Counting Kit-8 (CCK-8) assay.[4][5][6][7]

1. Cell Seeding and Treatment:

-

Seed cells in a 96-well plate at a density of approximately 5,000 cells per well in 100 µL of culture medium.[4]

-

Allow cells to adhere and grow for 24 hours.

-

Treat the cells with a serial dilution of ZS-7 or vehicle control for 72 hours.

2. CCK-8 Reagent Addition:

-

After the incubation period, add 10 µL of CCK-8 solution to each well.[4]

-

Be careful not to introduce bubbles into the wells.

3. Incubation:

-

Incubate the plate for 1-4 hours at 37°C in a CO2 incubator. The incubation time will depend on the cell type and density.

4. Absorbance Measurement:

-

Measure the absorbance at 450 nm using a microplate reader.

5. Data Analysis:

-

Subtract the background absorbance (from wells with medium and CCK-8 but no cells).

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of viability against the log of the drug concentration and fitting the data to a dose-response curve.

In Vivo Xenograft Study

This protocol provides a general framework for evaluating the in vivo efficacy of ZS-7 in a xenograft mouse model.[2][3][8][9]

1. Animal Model and Tumor Implantation:

-

Use immunodeficient mice (e.g., BALB/c nude mice).

-

Subcutaneously inject a suspension of cancer cells (e.g., LoVo cells) into the flank of each mouse.

2. Tumor Growth and Treatment Initiation:

-

Monitor tumor growth regularly using calipers.

-

When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

3. Drug Formulation and Administration:

-

Formulate ZS-7 for intraperitoneal (i.p.) injection. A common vehicle is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[3]

-

Administer ZS-7 or vehicle control to the mice according to the predetermined dosing schedule (e.g., daily or twice daily).

4. Monitoring and Data Collection:

-

Measure tumor volume and mouse body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

Monitor the animals for any signs of toxicity.

5. Study Endpoint and Analysis:

-

Continue the study until tumors in the control group reach a predetermined size or for a specified duration.

-

At the end of the study, euthanize the mice and harvest the tumors.

-

Analyze the tumor growth data to determine tumor growth inhibition (TGI).

-

Tumors can be processed for pharmacodynamic analysis (e.g., Western blotting for ATR levels) to confirm the mechanism of action in vivo.

Conclusion

This compound (ZS-7) represents a promising therapeutic agent that effectively induces the degradation of ATR kinase through the recruitment of the CRBN E3 ligase. The data and protocols presented in this guide provide a solid foundation for researchers and drug developers working in the field of targeted protein degradation and cancer therapeutics. Further investigation into the ternary complex formation, detailed ubiquitination assays, and broader in vivo studies will continue to elucidate the full potential of this and other ATR-targeting PROTACs.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of the first ataxia telangiectasia and Rad3-related (ATR) degraders for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. ptglab.com [ptglab.com]

- 5. CCK-8 Assay: A sensitive tool for cell viability | Abcam [abcam.com]

- 6. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]

- 7. dojindo.com [dojindo.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

The Critical Unraveling: Cellular Consequences of ATR Protein Degradation

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Ataxia Telangiectasia and Rad3-related (ATR) protein is a master regulator of the DNA damage response (DDR), playing a pivotal role in maintaining genomic integrity.[1][2] As a serine/threonine kinase, ATR is activated by single-stranded DNA, a common feature of stalled replication forks and certain types of DNA lesions.[1][3] Its activation orchestrates a complex signaling cascade that governs cell cycle checkpoints, DNA repair, and replication fork stability.[2][3] The targeted degradation of ATR has emerged as a promising therapeutic strategy in oncology, particularly for tumors with existing DNA damage response defects. This technical guide provides an in-depth exploration of the cellular ramifications of ATR protein degradation, summarizing key quantitative data, detailing experimental methodologies, and visualizing the intricate signaling pathways involved.

Introduction: The Central Role of ATR in Genome Maintenance

The fidelity of DNA replication and the timely repair of DNA damage are paramount for cellular survival and the prevention of diseases such as cancer. The ATR signaling pathway is a cornerstone of this protective network.[1][4] In response to replication stress or DNA damage, ATR, in complex with its partner ATRIP, is recruited to sites of single-stranded DNA coated by Replication Protein A (RPA).[1] This localization facilitates ATR activation through interactions with other proteins like TopBP1 and the 9-1-1 clamp, initiating a signaling cascade that phosphorylates a multitude of downstream substrates, most notably the checkpoint kinase 1 (Chk1).[3][4]

The canonical ATR-Chk1 pathway is instrumental in:

-

Cell Cycle Arrest: Halting cell cycle progression, primarily at the G2/M checkpoint, to provide time for DNA repair.[5][6]

-

Replication Fork Stability: Preventing the collapse of stalled replication forks, which can lead to catastrophic double-strand breaks (DSBs).[2]

-

DNA Repair: Promoting various DNA repair mechanisms to resolve the underlying damage.[3]

Given its critical functions, the targeted degradation of ATR via technologies like Proteolysis-Targeting Chimeras (PROTACs) presents a compelling anti-cancer strategy.[7][8] PROTACs are bifunctional molecules that bring a target protein into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target.[9] This approach offers a distinct advantage over kinase inhibition by eliminating the entire protein, thereby abrogating both its catalytic and non-catalytic functions.[7][10]

Core Cellular Consequences of ATR Degradation

The induced degradation of ATR unleashes a cascade of cellular events, fundamentally altering the cell's ability to cope with DNA damage and replication stress.

Abrogation of Cell Cycle Checkpoints

One of the most immediate and profound consequences of ATR degradation is the failure to activate and maintain DNA damage-induced cell cycle checkpoints, particularly the G2/M checkpoint.[5][11] Without a functional ATR, cells with damaged DNA are unable to arrest their progression into mitosis. This premature entry into mitosis with unrepaired DNA leads to a phenomenon known as mitotic catastrophe, a form of cell death characterized by gross chromosomal abnormalities.[12]

Increased DNA Damage and Replication Catastrophe

ATR plays a crucial role in stabilizing stalled replication forks.[2] In the absence of ATR, these stalled forks are prone to collapse, resulting in the formation of highly cytotoxic double-strand breaks (DSBs).[5] This conversion of stalled replication forks into DSBs is termed "replication catastrophe."[7] The accumulation of DSBs is a hallmark of ATR degradation and can be visualized by the increased formation of γH2AX foci, a marker of DSBs.[7]

Induction of Apoptosis

The overwhelming genomic instability caused by checkpoint abrogation and replication catastrophe ultimately triggers programmed cell death, or apoptosis.[7][13] The degradation of ATR, especially in combination with DNA damaging agents, leads to a synergistic increase in apoptosis.[7] This is often mediated by the activation of caspase-3, a key executioner caspase in the apoptotic pathway.[13] Interestingly, in some contexts, ATR inhibition has been shown to protect non-cycling cells from apoptosis induced by transcription stress, highlighting the complex and context-dependent role of ATR in regulating cell fate.[14]

Quantitative Analysis of ATR Degradation

The development of potent and selective ATR degraders has enabled the quantitative assessment of the cellular consequences of ATR removal. The following tables summarize key data from studies on various ATR PROTACs.

| Degrader Name | Parent Molecule | E3 Ligase Recruited | Cell Line | DC50 | Dmax | Reference |

| Abd110/Ramotac-1 | VE-821 | Cereblon (CRBN) | MOLT-4 | N/A | ~90% | [7] |

| Compound [I] | AZD-6738 | Cereblon (CRBN) | LoVo | 0.53 µM | 84.3% | [15] |

| PROTAC 8i | N/A | Cereblon (CRBN) | MV-4-11 | N/A | 93% | [16] |

| PROTAC 10b | N/A | Cereblon (CRBN) | MV-4-11 | N/A | 86% | [16] |

| PROTAC 12b | N/A | Cereblon (CRBN) | MV-4-11 | N/A | 81% | [16] |

Table 1: Efficacy of ATR Degraders. DC50 represents the concentration required for 50% degradation, and Dmax is the maximum degradation achieved. N/A indicates data not available in the cited source.

| Cell Line | Treatment | Apoptosis Rate | Reference |

| MV4-11 | Hydroxyurea (B1673989) + Abd110 | 61-87% | [7] |

| RS4-11 | Hydroxyurea + Abd110 | 61-87% | [7] |

| MOLM-13 | Hydroxyurea + Abd110 | 61-87% | [7] |

| MOLT-4 | Hydroxyurea + Abd110 | 61-87% | [7] |

| LoVo | Compound [I] (0.5 µM) | 23.91% | [15] |

| LoVo | Compound [I] (1 µM) | 45.62% | [15] |

Table 2: Induction of Apoptosis Following ATR Degradation. Apoptosis rates were significantly increased with the combination of ATR degradation and a DNA damaging agent (Hydroxyurea) or with the degrader alone at higher concentrations.

| Cell Line | Treatment | Effect | Reference |

| MOLT-4 | Abd110 + Hydroxyurea | Increased pS1981-ATM (marker of DSBs) | [7] |

| Leukemic cells | Abd110 | Stalled proliferation | [7][8] |

| ATM-deficient LoVo cells | Compound [I] | Dose-dependent tumor growth inhibition in xenograft models (39.5% and 51.8%) | [15] |

| AML cells | PROTAC 8i | Increased p53 expression and p53-mediated apoptosis | [10] |

Table 3: Other Cellular and In Vivo Consequences of ATR Degradation.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the cellular consequences of ATR degradation.

Induction of ATR Degradation

Objective: To induce the degradation of ATR protein in cultured cells using a PROTAC degrader.

Protocol:

-

Cell Culture: Plate cells at a desired density and allow them to adhere overnight.

-

Treatment: Treat cells with the ATR degrader (e.g., Abd110, Compound [I]) at various concentrations (e.g., 0.1 µM to 10 µM) for a specified time course (e.g., 4, 8, 12, 24 hours). A vehicle control (e.g., DMSO) should be included.

-

Optional Co-treatment: To assess the synergistic effects, cells can be co-treated with a DNA damaging agent such as hydroxyurea (e.g., 1-2 mM for 2-4 hours) or UV radiation (e.g., 10-20 J/m²).[17]

-

Cell Lysis: Following treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

Western Blotting for Protein Expression and Phosphorylation

Objective: To assess the levels of ATR and downstream signaling proteins.

Protocol:

-

Sample Preparation: Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include:

-

ATR

-

Phospho-Chk1 (Ser345)

-

Total Chk1

-

γH2AX (a marker for DSBs)

-

Cleaved Caspase-3 (a marker for apoptosis)

-

Loading control (e.g., GAPDH, β-actin)

-

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an ECL substrate and an imaging system.[18]

Flow Cytometry for Cell Cycle Analysis

Objective: To determine the effect of ATR degradation on cell cycle distribution.

Protocol:

-

Cell Treatment and Harvesting: Treat cells as described in section 4.1. Harvest both adherent and floating cells and wash with PBS.

-

Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing and store at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a propidium (B1200493) iodide (PI) staining solution containing RNase A.

-

Analysis: Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in G1, S, and G2/M phases can be determined using cell cycle analysis software.[19]

Flow Cytometry for Apoptosis (Annexin V/PI Staining)

Objective: To quantify the percentage of apoptotic cells.

Protocol:

-

Cell Treatment and Harvesting: Treat cells as described in section 4.1. Harvest both adherent and floating cells.

-

Staining: Resuspend cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's protocol.

-

Analysis: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.[7]

Immunofluorescence for γH2AX Foci

Objective: To visualize and quantify DNA double-strand breaks.

Protocol:

-

Cell Culture and Treatment: Grow and treat cells on coverslips.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.25% Triton X-100 in PBS.

-

Blocking: Block with 1% BSA in PBS.

-

Antibody Staining: Incubate with a primary antibody against γH2AX, followed by a fluorescently-labeled secondary antibody.

-

Mounting and Imaging: Mount the coverslips on microscope slides with a mounting medium containing DAPI to counterstain the nuclei. Acquire images using a fluorescence microscope.

-

Analysis: Quantify the number of γH2AX foci per nucleus using image analysis software.[19]

Visualizing the Consequences of ATR Degradation

The following diagrams illustrate the ATR signaling pathway and the experimental workflow for assessing the impact of its degradation.

Caption: The canonical ATR signaling pathway in response to DNA damage.

Caption: Cellular consequences following ATR protein degradation.

Caption: Workflow for assessing ATR degradation consequences.

Conclusion and Future Directions

The targeted degradation of ATR represents a powerful tool for both basic research and therapeutic development. The cellular consequences are profound, leading to the abrogation of critical cell cycle checkpoints, accumulation of catastrophic DNA damage, and ultimately, apoptotic cell death. This strategy is particularly effective in cancer cells that are already experiencing high levels of replication stress or have defects in other DNA damage response pathways, creating a synthetic lethal vulnerability.

Future research in this area will likely focus on:

-

Developing more potent and selective ATR degraders: Enhancing the efficacy and minimizing off-target effects will be crucial for clinical translation.

-

Identifying biomarkers of response: Understanding which tumors are most likely to respond to ATR degradation will be key for patient stratification.

-

Exploring combination therapies: Investigating the synergistic effects of ATR degraders with other anti-cancer agents, such as PARP inhibitors and chemotherapy, holds significant promise.

References

- 1. journals.biologists.com [journals.biologists.com]

- 2. ATR: An Essential Regulator of Genome Integrity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ATR signaling: more than meeting at the fork - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Essential and dispensable roles of ATR in cell cycle arrest and genome maintenance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Pharmacological degradation of ATR induces antiproliferative DNA replication stress in leukemic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacological degradation of ATR induces antiproliferative DNA replication stress in leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Targeted Protein Degradation by Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of Selective and Potent ATR Degrader for Exploration its Kinase-Independent Functions in Acute Myeloid Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Overexpression of a kinase-inactive ATR protein causes sensitivity to DNA-damaging agents and defects in cell cycle checkpoints. | Broad Institute [broadinstitute.org]

- 12. Ataxia telangiectasia and Rad3 related - Wikipedia [en.wikipedia.org]

- 13. ATR and Chk1 Suppress a Caspase-3–Dependent Apoptotic Response Following DNA Replication Stress | PLOS Genetics [journals.plos.org]

- 14. ATR Kinase Inhibition Protects Non-cycling Cells from the Lethal Effects of DNA Damage and Transcription Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ATR degrader demonstrates potent efficacy in ATM-deficient tumor models | BioWorld [bioworld.com]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

Unveiling Target Engagement: A Technical Guide to PROTAC ATR Degrader-1 Assays

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core assays used to evaluate the target engagement and mechanism of action of PROTAC ATR degrader-1. This document outlines detailed experimental protocols, presents quantitative data for exemplary ATR degraders, and utilizes diagrams to illustrate key pathways and workflows, serving as a vital resource for researchers in the field of targeted protein degradation.

Introduction to this compound

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs). PROTACs are heterobifunctional molecules composed of a ligand that binds to the target protein, a linker, and a ligand that recruits an E3 ubiquitin ligase. This ternary complex formation (Target-PROTAC-E3 ligase) facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.

Ataxia Telangiectasia and Rad3-related (ATR) kinase is a critical regulator of the DNA damage response (DDR) and cell cycle checkpoints, making it a key target in cancer therapy. This compound is a molecule designed to induce the selective degradation of ATR, offering a novel therapeutic strategy to sensitize cancer cells to DNA-damaging agents. Verifying the engagement of a PROTAC with its target and elucidating its degradation mechanism are crucial steps in the development of these next-generation therapeutics.

Quantitative Analysis of ATR Degradation

The primary function of a PROTAC is to induce the degradation of its target protein. Therefore, quantitative assessment of ATR protein levels upon treatment with this compound is the foundational assay for evaluating its efficacy. Western blotting is the most common technique for this purpose.

Exemplary Quantitative Degradation Data

The following table summarizes the degradation efficiency of two well-characterized ATR PROTAC degraders, ZS-7 and 8i, in different cancer cell lines. This data provides a benchmark for the expected potency of such molecules.

| PROTAC Degrader | Cell Line | DC50 | Dmax | Treatment Time (h) | Reference |

| ZS-7 | LoVo (ATM-deficient) | 0.53 µM | 84.3% | 72 | [1][2] |

| 8i | MV-4-11 (AML) | 22.9 nM | >90% | 24 | [3][4] |

| 8i | MOLM-13 (AML) | 34.5 nM | >90% | 24 | [4] |

| 42i (Abd110) | MV-4-11 (AML) | ~1 µM | 80-90% | Not Specified | [3] |

DC50 : The concentration of the degrader that results in 50% degradation of the target protein. Dmax : The maximum percentage of protein degradation achieved.

Experimental Protocol: Western Blotting for ATR Degradation

This protocol outlines the steps for quantifying ATR protein levels in cells treated with this compound.

Materials:

-

Cell culture reagents

-

This compound

-

DMSO (vehicle control)

-

Proteasome inhibitor (e.g., MG132)

-

RIPA lysis buffer (with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against ATR (e.g., Cell Signaling Technology #2790)

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment:

-

Seed cells at an appropriate density in multi-well plates and allow them to adhere overnight.

-

Treat cells with a serial dilution of this compound or DMSO vehicle for the desired time points (e.g., 6, 12, 24, 48, 72 hours). Include a positive control for proteasome-mediated degradation by pre-treating cells with a proteasome inhibitor (e.g., 10 µM MG132 for 2 hours) before adding the degrader.[3]

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer on ice for 30 minutes.

-

Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

-

Protein Quantification:

-

Determine the protein concentration of the supernatant using a BCA assay according to the manufacturer's instructions.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentrations of all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling at 95°C for 5 minutes.

-

Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.[5]

-

Incubate the membrane with the primary anti-ATR antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply ECL substrate and visualize the bands using a chemiluminescence imager.[6]

-

Strip the membrane and re-probe with an antibody against a loading control to ensure equal protein loading.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the ATR band intensity to the corresponding loading control band intensity.

-

Calculate the percentage of ATR degradation relative to the vehicle-treated control.

-

Plot the percentage of degradation against the degrader concentration to determine the DC50 and Dmax values.

-

Target Engagement Assays

Confirming that the PROTAC directly binds to its intended target within the complex cellular environment is a critical step in validation. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for assessing target engagement in intact cells.

Principle of Cellular Thermal Shift Assay (CETSA)